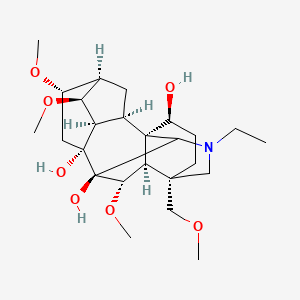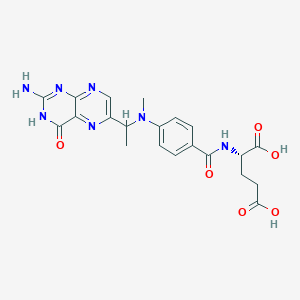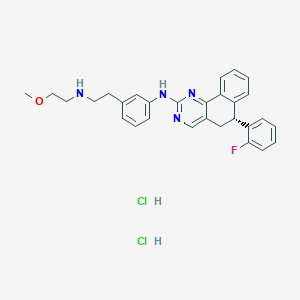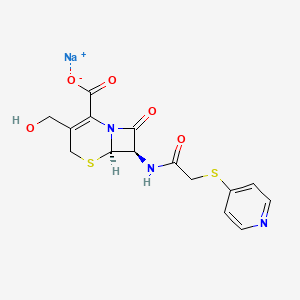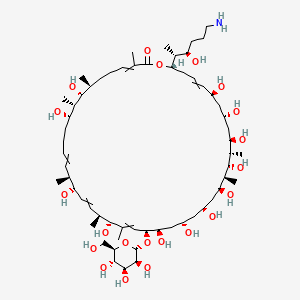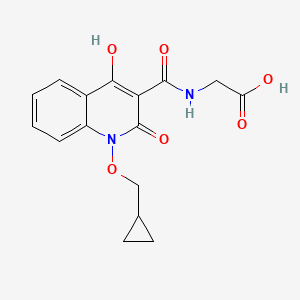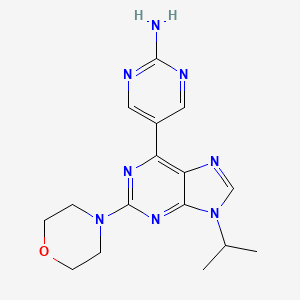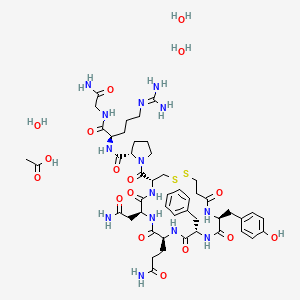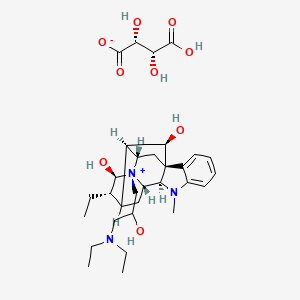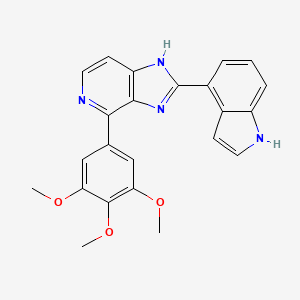
DJ101
Vue d'ensemble
Description
DJ101 is a novel small-molecule tubulin inhibitor that targets the colchicine binding site on tubulin. It has shown potent and metabolically stable properties, making it a promising candidate for cancer therapy. This compound has demonstrated the ability to overcome multidrug resistance, a common challenge with existing tubulin inhibitors .
Méthodes De Préparation
The synthesis of DJ101 involves multiple steps, including the formation of nitrogen-containing heterocyclic compounds. The specific synthetic routes and reaction conditions are detailed in various patents and research articles. Industrial production methods for this compound are still under development, focusing on optimizing yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
DJ101 primarily undergoes reactions typical of tubulin inhibitors. These include:
Oxidation and Reduction: this compound can participate in redox reactions, although specific conditions and reagents are not extensively documented.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen-containing heterocyclic sites.
Common Reagents and Conditions: Typical reagents include oxidizing and reducing agents, while conditions vary depending on the desired reaction.
Major Products: The primary products formed from these reactions are derivatives of this compound with modified functional groups.
Applications De Recherche Scientifique
DJ101 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound serves as a model compound for studying tubulin inhibitors and their interactions with microtubules.
Biology: It is used to investigate the role of tubulin in cellular processes such as mitosis, intracellular transport, and cell signaling.
Mécanisme D'action
DJ101 exerts its effects by binding to the colchicine site on the beta-tubulin subunit, disrupting tubulin polymerization. This disruption interferes with microtubule dynamics, leading to impaired mitosis and cell division. This compound effectively circumvents drug efflux pumps, which are responsible for the multidrug resistance observed with other tubulin inhibitors. The compound has shown the ability to inhibit tumor growth and metastasis in various cancer models .
Comparaison Avec Des Composés Similaires
DJ101 is unique among tubulin inhibitors due to its potent and metabolically stable properties. Similar compounds include:
Paclitaxel: Targets the taxane binding site on tubulin but is susceptible to drug resistance.
Docetaxel: Another taxane binding site inhibitor with similar limitations.
Vinblastine: Targets the vinca alkaloid binding site but also faces resistance issues.
Vincristine: Similar to vinblastine, with resistance challenges.
CA-4P: Targets the colchicine binding site but is still in preclinical studies.
This compound stands out due to its ability to overcome these resistance mechanisms, making it a promising candidate for further development in cancer therapy .
Propriétés
IUPAC Name |
2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-28-18-11-13(12-19(29-2)22(18)30-3)20-21-17(8-10-25-20)26-23(27-21)15-5-4-6-16-14(15)7-9-24-16/h4-12,24H,1-3H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJHBGSBVSNHCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC=CC3=C2N=C(N3)C4=C5C=CNC5=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




